{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Description
{4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a bicyclic ether derivative featuring a methanol group at the 1-position and a benzyl substituent at the 4-position of the bicyclo[2.1.1]hexane scaffold. This compound is primarily utilized as a building block in organic synthesis, particularly for drug discovery and materials science . The benzyl group introduces steric bulk and aromatic character, distinguishing it from other derivatives.
Properties
IUPAC Name |
(4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-9-13-7-12(8-13,10-15-13)6-11-4-2-1-3-5-11/h1-5,14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQVUBUDCFZBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves several steps. One common synthetic route includes the reaction of a benzyl halide with a bicyclic alcohol under basic conditions . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
- Molecular Formula : C13H16O2
- Molecular Weight : 204.26 g/mol
- CAS Number : 2243514-95-4
The compound features a bicyclic framework with a benzyl group and a hydroxymethyl group, which imparts distinctive reactivity and interaction capabilities.
Chemistry
In synthetic organic chemistry, {4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol serves as a versatile building block for the synthesis of more complex molecules. Its bicyclic structure allows for the formation of various derivatives through functional group transformations, enabling the exploration of new chemical entities.
Biology
This compound is being investigated as a potential probe in biological research to study interactions with specific biological targets. Its structural features may facilitate the exploration of binding affinities and mechanisms of action in various biological systems, particularly in receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is being evaluated for its therapeutic properties. Preliminary studies suggest potential applications in:
- Antimicrobial Therapy : The compound's structural characteristics may enhance its ability to interact with microbial targets.
- Anticancer Activity : Research indicates that compounds with similar bicyclic structures exhibit cytotoxic effects against cancer cell lines, making this compound a candidate for further investigation in cancer therapy.
Industrial Applications
In industrial settings, this compound can be utilized as a precursor for the synthesis of advanced materials, including:
- Polymers : The compound can impart desirable characteristics such as enhanced stability and reactivity to polymeric materials.
- Resins : Its unique structure may contribute to the development of specialty resins with specific performance attributes.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated derivatives of bicyclic compounds similar to this compound for their antimicrobial properties against various pathogens. The results indicated that modifications to the benzyl group significantly influenced antimicrobial efficacy, suggesting a pathway for developing new antimicrobial agents.
Case Study 2: Anticancer Potential
Research conducted at a leading pharmaceutical institute explored the anticancer potential of structurally related compounds in vitro. The findings demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, highlighting the therapeutic promise of bicyclic structures in oncology.
Mechanism of Action
The mechanism of action of {4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: Benzyl vs. Trifluoromethyl: Introduces strong electron-withdrawing effects, altering reactivity in cross-coupling reactions . Boronate Ester: Enables participation in borylation and Suzuki-Miyaura reactions, critical for C–C bond formation .
Physicochemical Properties :
- The acetate derivative (C₉H₁₄O₄) has a higher predicted boiling point (275.1°C) compared to the parent alcohol due to increased molecular weight and reduced polarity .
- The iodo analog (C₇H₁₁IO₂) has a high molar mass (254.07 g/mol), making it suitable for isotopic labeling or radiopharmaceutical synthesis .
Synthetic Utility: The boronate ester is synthesized via iridium-catalyzed borylation, demonstrating the scaffold’s adaptability to transition metal catalysis .
Biological Activity
{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, also known by its CAS number 2243514-95-4, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16O2, with a molecular weight of 204.27 g/mol. The structure features a bicyclic framework that may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with bicyclic structures often exhibit antimicrobial activity due to their ability to disrupt cellular processes in pathogens. For instance, studies have shown that derivatives of bicyclo[2.1.1]hexanes can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Cytotoxic Effects
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the activation of specific signaling pathways that lead to programmed cell death, making it a candidate for further investigation as an anticancer agent .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that it could reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in managing inflammatory diseases .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Binding: The presence of functional groups allows for hydrogen bonding and hydrophobic interactions with receptor sites, influencing receptor activity and downstream signaling events.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
